molecular formula C₁₃H₁₀N₂O₅ B1140232 5'-Hydroxy Thalidomide CAS No. 203450-07-1

5'-Hydroxy Thalidomide

Katalognummer: B1140232
CAS-Nummer: 203450-07-1
Molekulargewicht: 274.23
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis,trans-5’-Hydroxythalidomide: is a hydroxylated metabolite of thalidomide, a drug initially developed as a sedative but later found to have significant teratogenic effects. This compound belongs to the class of phthalimides and has the chemical formula C13H10N2O5 . It is known for its role in the metabolism of thalidomide and has been studied for its biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis,trans-5’-Hydroxythalidomide involves the hydroxylation of thalidomide. One method reported involves the use of Pseudomonas stutzeri lipase TL for the enzymatic kinetic resolution of a racemic substrate . Another approach involves the hydroxylation of thalidomide using human liver enzyme preparations, specifically the CYP2C19 enzyme .

Industrial Production Methods: Industrial production methods for cis,trans-5’-Hydroxythalidomide are not well-documented, likely due to its status as a metabolite rather than a primary therapeutic agent. the enzymatic and chemical synthesis methods mentioned above could be adapted for larger-scale production if needed.

Wissenschaftliche Forschungsanwendungen

Table 1: Comparison of 5'-Hydroxy Thalidomide and Thalidomide

Property Thalidomide This compound
Substrate Specificity BroadSALL4-specific
Mechanism of Action CRBN-mediated degradationEnhanced CRBN interaction
Teratogenic Potential HighPotentially higher due to SALL4 degradation
Binding Affinity Lower than 5'-hydroxyHigher binding affinity to CRBN

Cancer Treatment

This compound has been studied for its anti-cancer properties. It exhibits moderate anti-angiogenic activity, which is essential for tumor growth and metastasis. In vitro studies have shown that this metabolite can inhibit angiogenesis effectively, suggesting its potential as a therapeutic agent in cancer treatment .

Autoimmune Disorders

Thalidomide and its metabolites, including this compound, have been utilized in treating autoimmune conditions such as multiple myeloma and leprosy. The compound's immunomodulatory effects are attributed to its ability to alter cytokine production and enhance T-cell responses .

Case Studies and Clinical Insights

Several case studies highlight the implications of this compound in clinical settings:

  • Teratogenic Effects : A notable case involved a woman with congenital deformities linked to maternal thalidomide use during pregnancy. This underscores the teratogenic risks associated with both thalidomide and its metabolites, including this compound .
  • COVID-19 Treatment : Recent studies have explored the efficacy of thalidomide in treating severe COVID-19 cases. The combination of low-dose glucocorticoids with thalidomide demonstrated reduced inflammation and shorter hospital stays for patients .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: cis,trans-5’-Hydroxythalidomide is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its parent compound and other metabolites. Its ability to inhibit TNF-α production and its anti-angiogenic properties make it a compound of interest in medical research .

Biologische Aktivität

5'-Hydroxy Thalidomide (5'-OH-thalidomide) is a significant metabolite of thalidomide, a drug historically known for its teratogenic effects but now recognized for its therapeutic potential in various diseases, particularly in oncology and immunology. This article examines the biological activity of 5'-OH-thalidomide, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

1. Proteasomal Degradation and CRBN Interaction

5'-OH-thalidomide exhibits a higher binding affinity to the cereblon (CRBN) protein compared to thalidomide itself. This interaction is crucial for the compound's biological activity, particularly in the context of inducing proteasomal degradation of specific substrates such as SALL4. Studies have shown that the hydroxyl group at the 5' position enhances binding through hydrogen bonding with the H353 residue of CRBN, leading to increased formation of the SALL4-CRBN complex and subsequent degradation .

2. Antiangiogenic Activity

Research indicates that 5'-OH-thalidomide possesses moderate antiangiogenic properties. In vitro assays demonstrated that at high concentrations, this metabolite can inhibit angiogenesis, which is vital for tumor growth and metastasis. Specifically, it showed biological activity in rat aortic ring assays, although it did not exhibit similar effects in human saphenous vein models . This discrepancy highlights potential species-specific responses to the compound.

Therapeutic Implications

1. Cancer Treatment

The antiangiogenic properties of 5'-OH-thalidomide suggest its potential use in cancer therapy. Its ability to inhibit blood vessel formation can be leveraged to restrict tumor growth. Clinical studies have explored its efficacy in treating multiple myeloma, where it has been associated with improved patient outcomes when used alongside traditional therapies .

2. Autoimmune Disorders

Beyond oncology, 5'-OH-thalidomide has been investigated for its role in managing autoimmune diseases. Its immunomodulatory effects contribute to reducing inflammation and modifying immune responses, making it a candidate for conditions like lupus and rheumatoid arthritis .

Case Studies

1. Multiple Myeloma Patients

A study involving patients with refractory multiple myeloma revealed that thalidomide metabolites, including 5'-OH-thalidomide, were present in significant quantities during treatment. Patients receiving thalidomide demonstrated varied responses based on their metabolic profiles, indicating that hydroxylated metabolites might play a crucial role in therapeutic efficacy .

2. Thalidomide Embryopathy

A notable case involved a woman with thalidomide embryopathy whose mother had taken thalidomide during pregnancy. This case underscores the historical context of thalidomide's use and its long-term implications on health outcomes related to drug exposure during gestation .

Research Findings

StudyFocusKey Findings
Nature (2020)CRBN InteractionEnhanced binding affinity of 5'-OH-thalidomide leads to greater SALL4 degradation compared to thalidomide .
AACR (2002)AntiangiogenesisDemonstrated moderate antiangiogenic activity in rat models; no effect observed in human models .
Clinical Cancer Research (2003)Metabolite ProfilesIdentified presence of 5'-OH-thalidomide in patients; correlated with treatment response in multiple myeloma .

Eigenschaften

IUPAC Name

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTOWVWIVBSOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432240
Record name 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis,trans-5'-Hydroxythalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

222991-42-6
Record name 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example illustrates the preparation of 2-(5-hydroxy-2,dioxo-piperidin-3(2H)-dione) having a molecular weight of about 274.2. A mixture of about 1.0 g (about 3.2 mmol) of acetic acid 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxo-piperidin-3-yl-ester (single diastereomer) prepared according to Teubert, U. et al., Arch. Pharm. Pharm. Med. Chem., 1998, 331, 7 (incorporated herein by reference) and about 0.3 g (about 1.6 mmol) of p-toluenesulfonic acid was refluxed in about 30 ml of methanol for about 5 hours. The solution was allowed to cool to about room temperature. After cooling, the precipitated product was filtered and recrystallized from acetone/petroleum ether (having a boiling point of about 60° to about 80° C.). Alternatively, the precipitated, filtered product was recrystallized from acetonitrile. A yield of about 0.52 g (about a 60% yield) of 2-(5-hydroxy-2,6-dioxo-piperidin-3-yl)-1H-isoindole-1,3[2H]-dione having a melting point of about 195° to about 230° C. resulted.
[Compound]
Name
2-(5-hydroxy-2,dioxo-piperidin-3(2H)-dione)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxo-piperidin-3-yl-ester
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Customer
Q & A

Q1: How is 5'-hydroxy thalidomide formed in the body?

A: this compound is a metabolite generated from the metabolism of thalidomide. While the exact metabolic pathway isn't fully elucidated in the provided research, one study identified this compound in the plasma of all eight healthy volunteers after oral administration of thalidomide. [] This suggests it is a common metabolite in humans.

Q2: What analytical methods are used to detect and quantify this compound?

A: Researchers employed a sensitive and validated LC-MS/MS method to measure this compound concentrations in human plasma. [] This method involved liquid-liquid extraction of the analyte from plasma samples, separation using high-performance liquid chromatography (HPLC), and detection with a triple quadrupole mass spectrometer. This approach allowed accurate quantification of this compound within a specific concentration range. []

Q3: Is there a difference in the metabolism of the two enantiomers of thalidomide to this compound?

A: While the provided research doesn't directly compare the formation of this compound from both thalidomide enantiomers, one study indicates that this compound was not detected after incubation of thalidomide with human liver S9 homogenate. [] This suggests that other metabolic pathways, potentially involving different enzymes, may be responsible for its formation in vivo. Further research is needed to fully characterize the stereoselectivity of this metabolic pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.